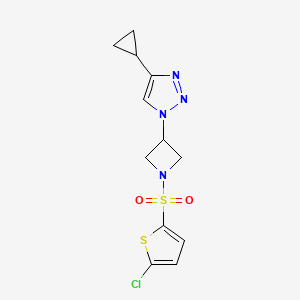
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by a unique arrangement of quinoline, thiazole, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 3,4-dihydroquinoline, 2-bromoethylketone, thiazole, and 4-methoxybenzenesulfonamide as starting materials.
Formation of Intermediate: : The initial step involves the alkylation of 3,4-dihydroquinoline with 2-bromoethylketone under basic conditions to form a key intermediate, 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide.
Thiazole Addition: : The intermediate is then reacted with thiazole in the presence of a suitable base to form the thiazol-2-yl substituted quinoline derivative.
Sulfonamide Coupling: : Finally, the thiazol-2-yl substituted quinoline is coupled with 4-methoxybenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction steps but with optimized conditions to ensure higher yields and purity. Automation of the process and continuous-flow techniques can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline moiety, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions may target the oxoethyl group, converting it to hydroxyl derivatives.
Substitution: : The thiazole and sulfonamide groups are reactive sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions include:
Oxidation: : Quinolinone derivatives.
Reduction: : Hydroxyethyl-thiazol-2-yl substituted compounds.
Substitution: : Various substituted thiazole or sulfonamide derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In the field of medicine, it shows promise as a lead compound for developing novel therapeutics. Preliminary studies suggest its potential in anti-inflammatory and anticancer applications.
Industry
Industrially, it can be utilized in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various production processes.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to the compound's therapeutic effects. The exact pathways and targets vary depending on the specific application (e.g., anti-inflammatory vs. anticancer).
相似化合物的比较
Similar Compounds
Quinoline-based Compounds: : Similar in structure, these compounds also exhibit a range of biological activities and are commonly used in the development of drugs.
Thiazole Derivatives: : These are known for their role in pharmaceuticals and agrochemicals, with applications spanning antibacterial and antifungal treatments.
Sulfonamides: : Widely used as antibiotics, these compounds share the sulfonamide functional group but differ in their aromatic substituents.
Uniqueness
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide stands out due to its combination of three diverse functional groups, each contributing to its unique reactivity and potential applications. The synergy of quinoline, thiazole, and sulfonamide functionalities in a single molecule provides a versatile platform for further chemical modifications and applications.
属性
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWEGFUVSBHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)

![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2730926.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2730929.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)


![14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2730935.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2730939.png)
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
